Drosulfakinin 0

概要

説明

Drosulfakinin 0 is a neuropeptide found in the fruit fly, Drosophila melanogaster. It is one of the three peptides encoded by the drosulfakinin gene, the other two being Drosulfakinin I and Drosulfakinin II. Unlike the other two peptides, this compound contains a -SFamide C-terminus and is not structurally similar to sulfakinins . This peptide plays a crucial role in various physiological and behavioral processes in Drosophila, including modulation of aggression and sexual receptivity .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Drosulfakinin 0 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves inserting the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast. The peptide is then expressed, purified, and subjected to further processing to ensure its activity and purity.

化学反応の分析

Types of Reactions: Drosulfakinin 0 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis techniques.

Major Products Formed:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Mutant peptides with altered amino acid sequences.

科学的研究の応用

Structural and Functional Overview

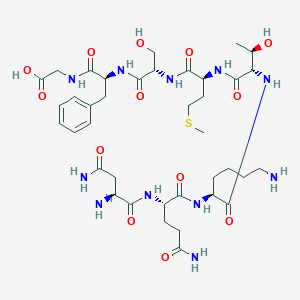

Drosulfakinin 0 is encoded by the conserved Dsk gene and has been identified as a member of a novel peptide family with significant evolutionary conservation across species. The peptide sequence for DSK 0 is NQKTMSFNH2, with its C-terminus being particularly conserved, suggesting a fundamental role in biological processes .

DSK 0 has been implicated as a satiety signal in Drosophila, functioning alongside insulin-like peptides (DILPs) to regulate food intake and choice. Research indicates that diminishing DSK levels results in increased food consumption, suggesting its critical role in signaling satiety .

Case Study: Feeding Regulation

In a study where DSK levels were genetically manipulated, it was found that flies with reduced DSK expression displayed altered feeding behaviors, consuming more sugar-free food compared to controls. This indicates that DSK plays a pivotal role in assessing food quality and regulating meal size .

Influence on Sexual Behavior

Recent findings have identified DSK as a modulator of female sexual receptivity in Drosophila. The peptide enhances receptivity through specific neuronal pathways involving the CCKLR-17D3 receptor .

Table 2: Impact of Drosulfakinin on Female Receptivity

| Experiment Type | Result |

|---|---|

| DSK Overexpression | Increased female receptivity |

| DSK Knockout | Reduced female receptivity |

This suggests that DSK not only influences feeding but also plays an essential role in reproductive behaviors, potentially linking nutritional status to mating success.

Regulation of Aggression

DSK has also been shown to regulate aggression in male Drosophila. In conditions of social isolation, manipulation of DSK levels affected aggressive behaviors, indicating its role in social interactions .

Case Study: Social Isolation-Induced Aggression

In experiments where DSK was knocked down, males exhibited heightened aggression when deprived of social interactions. This aligns with findings from mammalian studies where cholecystokinin (the mammalian counterpart) is known to influence aggression .

Implications for Neuroscience Research

The discovery of DSK's roles extends beyond basic biology into neuroscience, where it serves as a model for understanding neuropeptide signaling pathways. The interaction between DSK and its receptors offers insights into how neuropeptides can influence complex behaviors such as feeding and mating .

作用機序

Drosulfakinin 0 exerts its effects by binding to its receptor, Cholecystokinin-like receptor 17D3, in the central nervous system . This interaction modulates neural circuits involved in various behaviors, such as aggression and sexual receptivity. The peptide acts through a descending inhibitory pathway to regulate nociception, a neural process that helps animals avoid potentially tissue-damaging stimuli .

類似化合物との比較

Drosulfakinin I: Contains a -RFamide C-terminus and is structurally similar to sulfakinins.

Drosulfakinin II: Also contains a -RFamide C-terminus and shares structural similarities with sulfakinins.

Sulfakinin: An insect neuropeptide involved in regulating feeding and digestion.

Uniqueness of Drosulfakinin 0: this compound is unique due to its -SFamide C-terminus, which distinguishes it from other sulfakinins. This structural difference may contribute to its specific roles in modulating behavior and physiological processes in Drosophila .

生物活性

Drosulfakinin (DSK) is a neuropeptide found in Drosophila melanogaster, functioning as a homologue to vertebrate cholecystokinin (CCK). This compound plays significant roles in various biological processes, including social behavior, feeding regulation, and sexual receptivity. This article compiles recent findings on the biological activity of Drosulfakinin 0, focusing on its mechanisms of action, physiological effects, and implications for behavior.

Drosulfakinin exerts its effects through specific receptors, primarily CCKLR-17D1 and CCKLR-17D3. These receptors are integral to mediating the neuropeptide's influence on several behaviors:

- Feeding Regulation : DSK has been identified as a satiety signal in Drosophila, where it works alongside insulin-like peptides (DILPs) to regulate food intake. Studies have shown that diminishing DSK levels leads to increased food consumption and impaired food choice, indicating its crucial role in satiety signaling .

- Social Behavior : Research indicates that DSK signaling is involved in social interactions and aggression. Social isolation downregulates DSK expression, which correlates with increased aggression in isolated flies. This suggests a U-shaped relationship between DSK signaling and aggression, similar to other neuromodulators .

- Sexual Behavior : DSK influences both male and female sexual behaviors. In males, activation of DSK neurons suppresses courtship behaviors towards females, while in females, DSK promotes sexual receptivity. Manipulations of DSK levels significantly alter these behaviors, highlighting its role in reproductive strategies .

Physiological Effects

The physiological effects of Drosulfakinin can be summarized as follows:

Case Studies and Research Findings

- Feeding Behavior Study : A study utilized RNA interference to manipulate DSK levels in insulin-producing cells. Results indicated that reduced DSK led to significant increases in food intake and altered food preference dynamics among Drosophila .

- Social Isolation Impact : In a comprehensive analysis of gene expression changes due to social isolation, it was found that DSK expression was significantly downregulated. This change was linked to behavioral shifts towards increased aggression, suggesting that social environments critically influence neuropeptide signaling pathways .

- Sexual Behavior Dynamics : In a detailed investigation of female sexual receptivity, researchers demonstrated that knocking down DSK expression resulted in decreased receptivity during mating trials. Conversely, overexpressing DSK enhanced receptivity, confirming its pivotal role in mating behaviors .

特性

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H61N11O13S/c1-20(51)31(49-36(60)23(10-6-7-14-39)45-34(58)24(11-12-28(41)52)44-32(56)22(40)17-29(42)53)38(62)46-25(13-15-63-2)35(59)48-27(19-50)37(61)47-26(33(57)43-18-30(54)55)16-21-8-4-3-5-9-21/h3-5,8-9,20,22-27,31,50-51H,6-7,10-19,39-40H2,1-2H3,(H2,41,52)(H2,42,53)(H,43,57)(H,44,56)(H,45,58)(H,46,62)(H,47,61)(H,48,59)(H,49,60)(H,54,55)/t20-,22+,23+,24+,25+,26+,27+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBKPMGHQDKSDL-CRYGRWINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H61N11O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151791 | |

| Record name | Drosulfakinin 0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

912.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117457-89-3 | |

| Record name | Drosulfakinin 0 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117457893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drosulfakinin 0 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。